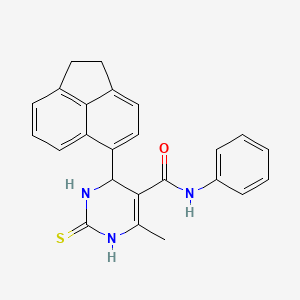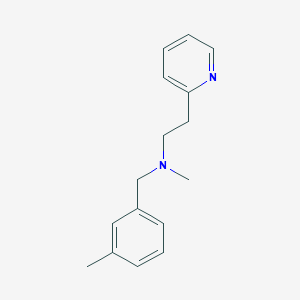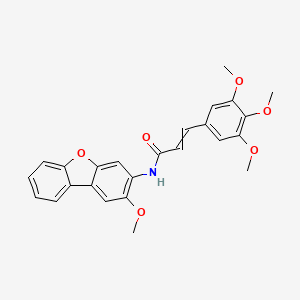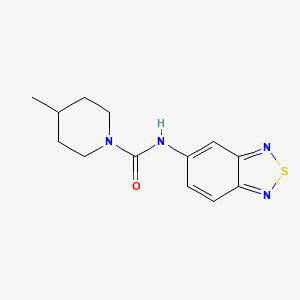![molecular formula C17H14N4S B10809226 2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl- CAS No. 315703-48-1](/img/structure/B10809226.png)
2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-306955 is a chemical compound known for its role as a modulator of transcriptional repression. It is primarily used in scientific research to study the inhibition of p38 mitogen-activated protein kinase, a protein involved in cellular responses to stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-306955 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically provided by the manufacturer or detailed in scientific literature.
Industrial Production Methods
Industrial production of WAY-306955 follows standardized protocols to ensure high purity and consistency. This involves large-scale synthesis using optimized reaction conditions, purification processes, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
WAY-306955 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of WAY-306955.
Scientific Research Applications
WAY-306955 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of transcriptional repressors.
Biology: To investigate the role of p38 mitogen-activated protein kinase in cellular processes.
Medicine: To explore potential therapeutic applications in diseases involving inflammation and stress responses.
Industry: To develop new drugs and therapeutic agents targeting transcriptional repression pathways.
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 mitogen-activated protein kinase inhibitor with similar applications.
BIRB 796: A potent inhibitor of p38 mitogen-activated protein kinase used in research.
VX-702: A selective inhibitor of p38 mitogen-activated protein kinase with therapeutic potential.
Uniqueness
WAY-306955 is unique in its specific modulation of transcriptional repression, making it a valuable tool for studying the intricate mechanisms of gene regulation and cellular responses to stress and inflammation .
Properties
| 315703-48-1 | |
Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14N4S/c1-12-16(21-10-6-5-9-15(21)18-12)14-11-22-17(20-14)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |
InChI Key |
OTPPMCHBFVFQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B10809143.png)
![5-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10809149.png)
![Ethanol, 2-[4-(4-benzylaminoquinazolin-2-yl)piperazin-1-yl]-](/img/structure/B10809154.png)
![4-{[4-(Morpholin-4-yl)quinazolin-2-yl]amino}phenol](/img/structure/B10809161.png)

![3-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol](/img/structure/B10809174.png)

![(2E)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B10809184.png)

![methyl (2Z)-{2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B10809192.png)
![3-Benzyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809196.png)

![4-Oxo-3-(tetrahydrofuran-2-yl)-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B10809204.png)

